molecular formula C15H16N4OS B15149803 N-(2-phenylethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

N-(2-phenylethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B15149803
M. Wt: 300.4 g/mol
InChI Key: FYTQQVNEWKFPFJ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide typically involves the reaction of 2-phenylethylamine with pyridine-3-carboxylic acid hydrazide in the presence of a thionating agent such as phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-phenylethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide
  • N-(2-phenylethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

Uniqueness

N-(2-phenylethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(pyridine-3-carbonylamino)thiourea

InChI

InChI=1S/C15H16N4OS/c20-14(13-7-4-9-16-11-13)18-19-15(21)17-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,18,20)(H2,17,19,21)

InChI Key

FYTQQVNEWKFPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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